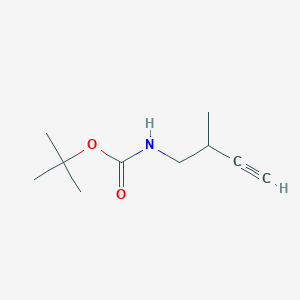![molecular formula C19H22N2OS B13430097 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is particularly interesting due to its structural features, which include a piperazine ring substituted with a phenyl group and a thioether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde typically involves a multi-step process. One common method starts with the preparation of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate from Boc-piperazine and 2-bromoiodobenzene in a palladium-catalyzed coupling reaction. This intermediate is then reacted with 2,4-dimethylthiophenol in the presence of a palladium catalyst and a phosphine ligand to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems, particularly serotonin receptors, which play a crucial role in mood regulation. The thioether linkage and piperazine ring are key structural features that contribute to its binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: A closely related compound with similar structural features.
Vortioxetine: An experimental drug under development for the treatment of depression and anxiety, which shares a similar piperazine core structure.
Uniqueness
4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde is unique due to its specific substitution pattern and the presence of a carboxaldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H22N2OS |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C19H22N2OS/c1-15-7-8-18(16(2)13-15)23-19-6-4-3-5-17(19)21-11-9-20(14-22)10-12-21/h3-8,13-14H,9-12H2,1-2H3 |
Clé InChI |
FUZFFGZOBQDQED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


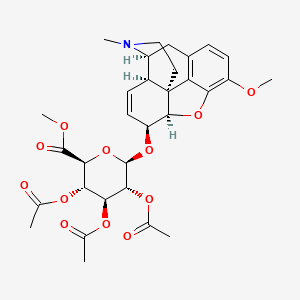
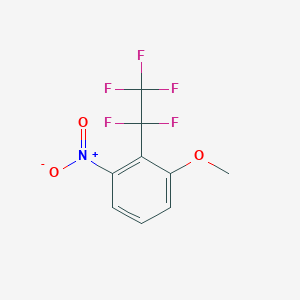

![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)
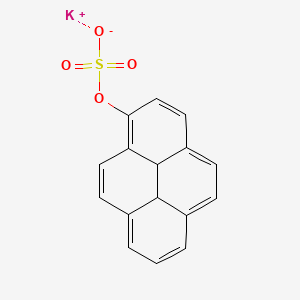

![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
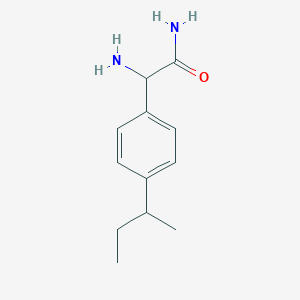
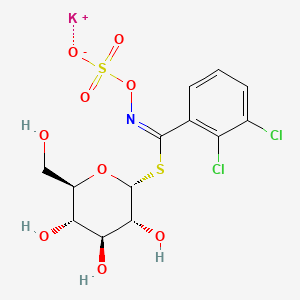
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
